Cas no 331462-16-9 ((2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide)

(2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- N-benzyl-3-(3-bromophenyl)acrylamide
- AKOS001406754
- SR-01000307686-1
- 331462-16-9
- (E)-N-benzyl-3-(3-bromophenyl)prop-2-enamide
- JS-0751
- (2E)-N-benzyl-3-(3-bromophenyl)prop-2-enamide
- SR-01000307686
- 2-Propenamide, 3-(3-bromophenyl)-N-(phenylmethyl)-
- (2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide
-
- インチ: 1S/C16H14BrNO/c17-15-8-4-7-13(11-15)9-10-16(19)18-12-14-5-2-1-3-6-14/h1-11H,12H2,(H,18,19)/b10-9+
- InChIKey: XTRJTKIIAYKPRW-MDZDMXLPSA-N
- ほほえんだ: BrC1=CC=CC(=C1)/C=C/C(NCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 315.02588g/mol
- どういたいしつりょう: 315.02588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 29.1Ų
じっけんとくせい
- 密度みつど: 1.376±0.06 g/cm3(Predicted)
- ふってん: 513.6±50.0 °C(Predicted)
- 酸性度係数(pKa): 15.16±0.46(Predicted)
(2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A952639-1g |
(2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide |
331462-16-9 | 90% | 1g |
$350.0 | 2024-08-03 |
(2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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(2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamideに関する追加情報
Compound Introduction: (2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide (CAS No. 331462-16-9)
(2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide, with the CAS number 331462-16-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to the class of amides and features a conjugated system due to its double bond in the prop-2-enyl moiety, which contributes to its unique electronic and photophysical properties. The presence of both benzyl and bromophenyl substituents enhances its reactivity and potential utility in various synthetic applications.
The structural composition of (2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide makes it a versatile intermediate in organic synthesis. The benzyl group at the nitrogen position and the brominated phenyl ring at the third position provide multiple sites for further functionalization, enabling chemists to tailor its properties for specific applications. This flexibility has made it a valuable building block in the development of more complex molecules, particularly in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of amide derivatives. The conjugated system in (2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide has been studied for its ability to influence biological activity through electronic effects and steric interactions. Preliminary studies suggest that this compound may exhibit properties relevant to neurological and anti-inflammatory pathways, although further research is necessary to fully elucidate its mechanism of action.
The bromophenyl moiety is particularly noteworthy, as halogenated aromatic compounds are frequently investigated for their enhanced binding affinity and metabolic stability. This feature makes (2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide a promising candidate for drug discovery programs targeting receptors or enzymes with high specificity requirements. Additionally, the benzyl group can be easily modified or removed through various chemical transformations, providing researchers with additional tools to optimize lead compounds.
From a synthetic chemistry perspective, (2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide serves as an excellent precursor for constructing more intricate molecular architectures. The double bond in the prop-2-enyl group allows for reactions such as hydrogenation, oxidation, or cross-coupling, enabling the introduction of diverse functional groups. This adaptability has been leveraged in the synthesis of natural product analogs and novel heterocyclic compounds, further demonstrating its utility in advanced chemical synthesis.
The pharmaceutical industry has increasingly recognized the importance of intermediates like (2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide in streamlining drug development pipelines. By providing a robust scaffold with multiple points of modification, this compound accelerates the process of identifying lead compounds with desired pharmacological profiles. Moreover, its well-characterized physical and chemical properties facilitate high-throughput screening assays, allowing for rapid evaluation of biological activity.
In academic research, (2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide has been employed in studies exploring novel reaction pathways and catalytic systems. Its unique structure offers insights into how substituents can modulate reactivity and selectivity in organic transformations. Such investigations contribute to the broader understanding of molecular interactions and inform future synthetic strategies.
The future prospects for (2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide are promising, with ongoing research focusing on expanding its applications in drug discovery and material science. Advances in computational chemistry and artificial intelligence are expected to enhance the efficiency of designing derivatives with optimized properties. As these technologies mature, compounds like this will play an increasingly critical role in developing next-generation therapeutics.
In conclusion, (2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide (CAS No. 331462-16-9) represents a significant advancement in organic chemistry and pharmaceutical research. Its structural features, synthetic versatility, and potential biological activity make it a valuable asset for researchers seeking innovative solutions to complex chemical challenges. As scientific understanding continues to evolve, this compound is poised to remain at the forefront of molecular innovation.
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